Compound Description: This compound is a derivative of the pyrazolo[3,4-b]pyridine scaffold. Its crystal structure analysis revealed a dihedral angle of 1.76° between the fused pyrazole and pyridine rings [].
Compound Description: This compound, also known as 16d, is an analog of TAS-116 (16e), a selective inhibitor of heat shock protein 90 (HSP90) α and β []. X-ray crystallography studies demonstrated its binding mode at the N-terminal ATP binding site of HSP90 [].
Compound Description: This compound is a novel pyrazolo[3,4-b]pyridine derivative synthesized via ring-opening and ring-closure reactions []. Extensive quantum chemical calculations and spectral analysis were performed to characterize its structure and properties [].
Compound Description: This group encompasses a series of compounds synthesized using a novel [3+1+1+1] cyclization reaction, utilizing malononitrile as a C1 synthon [].
Compound Description: PF470 is a highly potent and selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5) []. Despite its promising preclinical efficacy in a Parkinsonian non-human primate model, its clinical development was halted due to potential immune-mediated hypersensitivity concerns [].
Compound Description: This series of compounds represents a novel class of 4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates, synthesized from readily available starting materials []. Semiempirical calculations were employed to investigate their conformational preferences [].
Compound Description: This specific pyrazolo[3,4-b]pyridine derivative was synthesized and characterized using spectroscopic techniques [].
Compound Description: This series of compounds was synthesized and evaluated for their in vitro trypanocidal activity against Trypanosoma cruzi []. Their structure-activity relationships were analyzed to understand the impact of substituents on their antiparasitic activity [].
Compound Description: This series of pyrazolo[3,4-b]pyridine-4-carboxylic acids was synthesized and screened for their antibacterial activity [].
Compound Description: This group of compounds represents a series of fused 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles, synthesized through a catalyst-free multicomponent reaction under ultrasound irradiation [, ]. The reaction utilizes readily available starting materials and proceeds with short reaction times and high yields, highlighting the efficiency and practicality of this synthetic approach [, ].
Compound Description: These two compounds were studied using FT-IR, FT-Raman spectroscopy, and density functional theory (DFT) calculations []. The study focused on their structure, vibrational spectra, and tautomeric preferences [].
Compound Description: This set of compounds represents a class of 1H-pyrazolo[3,4-b]pyridines characterized by an acyl group at the 5-position. They were synthesized via an iodine-promoted cleavage cyclization reaction using aryl methyl ketones, 5-aminopyrazoles, and enaminones []. This metal-free approach provides a novel pathway for their synthesis [].
Compound Description: This group comprises a series of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives featuring a benzothiazole substituent. These compounds were synthesized using multicomponent reactions and evaluated for their in vitro cytotoxic activity against various human cancer cell lines []. Among them, 1-(benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b) showed significant cell growth inhibition comparable to doxorubicin [].
Compound Description: This compound represents a cyclododeca[d] pyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation []. Its structure, featuring a coplanar newly formed pyridine ring, was elucidated through single-crystal X-ray diffraction [].
Compound Description: This compound is a complex bis-pyrazolo[3,4-b]pyridine derivative, characterized by a central 1,4-phenylene linker connecting two pyrazolo[3,4-b]pyridine units through their 4,5-positions []. Its synthesis involved multiple steps, including a diazotization reaction [].
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure revealed the formation of complex double chains through intermolecular N-H…N, C-H…N, and C-H…π(arene) hydrogen bonds [].
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure has been determined []. The crystal packing analysis revealed the presence of inversion dimers linked by pairs of N—H⋯N hydrogen bonds, forming R 2 2 (12) loops []. Additionally, aromatic π–π stacking interactions contribute to the crystal stability [].
Compound Description: This group encompasses a series of compounds characterized by the presence of two pyridin-3-yl substituents at the 3 and 6 positions of the pyrazolo[3,4-b]pyridine core. Their synthesis was achieved through a one-pot, three-component reaction using a magnetically separable graphene oxide anchored sulfonic acid catalyst and a deep eutectic solvent under microwave irradiation [].
Compound Description: MK-4965 is a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI) []. It exhibits improved potency against key mutant viruses, favorable pharmacokinetics, and a clean ancillary profile [].
Compound Description: This group comprises three related compounds: 6-(1H-indol-3-yl)-3-methyl-4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, 6-(1H-indol-3-yl)-3-methyl-4-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, and 6-(1H-indol-3-yl)-3-methyl-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile []. Crystallographic studies revealed their varying supramolecular aggregation patterns influenced by substituents and solvent interactions [].
Compound Description: This class of compounds represents a series of pyrazolo[3,4-b]quinolin-5(4H)-one derivatives synthesized using a one-pot, three-component reaction in a [BMIM]BF4 ionic liquid medium []. These compounds exhibited promising cytotoxic potential against HeLa and DU145 cancer cell lines, with compound 4d showing significant activity []. Molecular docking studies suggested that compound 4d interacts favorably with the human checkpoint kinase 1, providing insights into its potential mechanism of action [].
Compound Description: These compounds represent a class of pyrazolo[3,4-b]quinoline derivatives characterized by an aryl substituent at the 4-position and a dihydroquinoline ring system. Although initially proposed to be accessible via an L-proline-catalyzed multicomponent reaction, subsequent studies revealed the actual products to be 4,4-(phenylmethylene)bis(3-methyl-1-phenylpyrazol-5-oles), highlighting the importance of careful structural characterization [].
Compound Description: BMS-986236 is a potent kinase inhibitor. A scalable synthesis for this compound was developed, addressing safety concerns and improving the overall process efficiency [].
Compound Description: This compound represents a spirocyclic pyrazolo[3,4-b]pyridine derivative incorporating an indoline moiety. Its synthesis was optimized using microwave irradiation in water, resulting in an improved yield [].
Compound Description: This group includes a series of polyheterocyclic compounds derived from 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine []. These derivatives incorporate various fused heterocyclic rings, including pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine, pyrido[2′,3′:3,4]pyrazolo[5,1-c]triazine, and others, demonstrating the versatility of the parent compound as a building block [].
Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with an improved therapeutic index compared to earlier inhibitors []. Its emetogenicity was assessed using pica feeding in rats as a surrogate measure [].
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure has been reported []. The structural analysis revealed a dihedral angle of 57.4° between the methoxy-substituted benzene ring and the pyridinone-pyrazole ring system [].
Compound Description: This pyrazolo[3,4-b]pyridine derivative exists as an ethanol solvate in its crystal structure []. The tetrahydropyridinone ring adopts an envelope conformation, and the crystal packing is stabilized by intermolecular hydrogen bonds [].
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative containing a thiophene ring. The thiophene ring is disordered in the crystal structure, while the trifluoromethyl group is ordered [].
Compound Description: This series of compounds represents pyrazolo[3,4-b]pyrazine derivatives featuring a pyrazine ring instead of a pyridine ring in the bicyclic core. They were synthesized starting from 5-amino-1-aryl-3-methyl-4-nitrosopyrazoles and diethyl butynedioate [].
Compound Description: This compound is a pyrazolo[3,4-b]pyridine derivative whose crystal structure revealed a slightly bowed pyrazolo[3,4-b]pyridine unit []. The crystal packing is stabilized by C—H...π(ring) interactions, forming ribbons along the a-axis [].
Compound Description: This compound represents a pyrazolo[3,4-b]thieno[2,3-e]pyridine derivative. Its crystal structure analysis revealed the presence of a 2,3-dihydrothiophene ring adopting an envelope conformation []. The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonding and C—H⋯π interactions [].
Compound Description: This group consists of various fluorinated nucleosides containing either a pyrazolo(3,4-b)pyridine or a pyrazolo(3,4-d)pyrimidine moiety. These compounds were synthesized as potential adenosine deaminase inhibitors [].
Compound Description: This compound is a pyrazolo[3,4-b]quinoline derivative whose crystal structure has been solved at both 293 and 100 K []. The structure exhibits three symmetry-independent molecules, with one having an ordered trifluoromethyl group even at room temperature due to intermolecular interactions [].
Compound Description: This group of compounds consists of bis-pyrazolo[3,4-b]pyridine derivatives synthesized from 1,6-diaryl-1,3,4,6-hexanetetrones and 3-amino-1-phenyl-5-pyrazolone []. These compounds feature two pyrazolo[3,4-b]pyridine units linked at the 4-position, forming a dimeric structure [].
Compound Description: This series of compounds consists of pyrazolo[3,4-b]pyridine derivatives possessing an aniline substituent at the 4-position and a carboxylic acid ester group at the 5-position. These compounds were synthesized as potential antimalarial agents [].
Compound Description: This compound represents a 4,5,6,7-tetrahydropyrazolo[3,4-b]pyridine derivative synthesized using microwave irradiation. The tetrahydropyridine ring adopts a distorted envelope conformation [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.